4-(3,5-Difluorobenzyl)-phenylamine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(3,5-Difluorobenzyl)-phenylamine” were not found, there are related compounds that might provide insight. For instance, a preparation method of 2,6-difluorobenzyl bromide involves the use of 2,6-difluorotoluene, hydrobromic acid, and oxydol . This method might be adapted for the synthesis of “this compound”.Scientific Research Applications
Reagent for Titration
4-Phenylbenzylidene benzylamine has been shown to be an excellent reagent for the determination of solutions of lithium alkyls and metal amides. This derivative of benzylamine is highly effective in titrating and estimating the dryness of solvents, being easily prepared, stored, and handled (Duhamel & Plaquevent, 1993).
Structural Chemistry
Fluorinated α-aminophosphonic acid analogues of phenylglycine, synthesized using benzylamine derivatives, are significant for understanding their interactions with physiological receptors, thereby contributing to medicinal chemistry (Wanat, Dziuk, & Kafarski, 2020).
Polymer Synthesis
Triphenylamine-based novel diamine monomers, including derivatives of benzylamine, have been used to synthesize polyimides. These polymers exhibit high thermal stability and potential for applications in areas like electronics due to their optical and electrical properties (Choi, Cho, & Yoon, 2010).
Corrosion Inhibition
Benzylamine derivatives have been explored as corrosion inhibitors for mild steel. Their inhibitory efficiency is significant in industrial applications like steel pickling, descaling, and oil well acidization, demonstrating cost-effectiveness and simplicity in usage (Singh & Quraishi, 2016).
Luminescence Properties
Benzylamine derivatives have been involved in the study of luminescent polymethacrylate composite nanofibers. These studies are crucial for understanding the luminescence characteristics of materials, potentially expanding their applications in various industries (Zhao et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYPCTUWNRPCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.